![molecular formula C7H14N2O2 B13178162 2-Hydroxy-2-(piperidin-3-yl)acetamide](/img/structure/B13178162.png)
2-Hydroxy-2-(piperidin-3-yl)acetamide
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Overview
Description
2-Hydroxy-2-(piperidin-3-yl)acetamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(piperidin-3-yl)acetamide typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves the cyclization of unsaturated intermediates, which can be achieved through various cycloaddition and annulation reactions .
Industrial Production Methods
Industrial production of piperidine derivatives, including this compound, often relies on multicomponent reactions (MCRs) due to their efficiency and high yield. These methods allow for the regioselective formation of the desired product with minimal steps .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(piperidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Introduction of different substituents on the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts (e.g., cobalt, ruthenium), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride) .
Major Products Formed
The major products formed from these reactions include substituted piperidines, piperidinones, and other functionalized derivatives .
Scientific Research Applications
2-Hydroxy-2-(piperidin-3-yl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(piperidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in cortisol metabolism . This inhibition can lead to therapeutic effects in diseases associated with cortisol abnormalities .
Comparison with Similar Compounds
2-Hydroxy-2-(piperidin-3-yl)acetamide can be compared with other piperidine derivatives, such as:
2-Piperidinone: A precursor for the synthesis of multi-substituted piperidines.
Piperidinones: Compounds with diverse substitution patterns used in pharmaceuticals.
Biological Activity
2-Hydroxy-2-(piperidin-3-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of Biological Activity
The compound is primarily investigated for its antimicrobial , antiviral , and anticancer properties. Research indicates that it may act as a pharmacophore in drug design, particularly in developing new therapeutic agents.
Key Biological Activities:
- Antimicrobial Properties : Exhibits activity against a variety of bacteria and fungi.
- Antiviral Activity : Investigated for potential effects against viruses, including HIV.
- Anticancer Potential : Shows promise in inhibiting cancer cell proliferation.
The biological activity of this compound is attributed to its interaction with specific molecular targets. For example, piperidine derivatives are known to inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a critical role in cortisol metabolism. This inhibition can lead to various physiological effects that may be beneficial in treating conditions like obesity and metabolic syndrome.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Pseudomonas aeruginosa | 125 |
The results indicated significant antibacterial activity, particularly against Gram-positive bacteria .
Antiviral Activity
In antiviral studies, compounds similar to this compound were tested against HIV-1. The findings suggested that these compounds could inhibit viral replication effectively while maintaining low cytotoxicity on host cells .
Case Studies
-
Case Study on Antiviral Efficacy :
A synthesized derivative was tested for its ability to inhibit HIV replication in vitro. The compound showed promising results with an IC50 value of 0.5 µM, indicating strong antiviral activity while exhibiting minimal cytotoxic effects on HEK 293T cells . -
Case Study on Anticancer Properties :
In a study focusing on cancer cell lines, this compound demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .
Properties
Molecular Formula |
C7H14N2O2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-hydroxy-2-piperidin-3-ylacetamide |
InChI |
InChI=1S/C7H14N2O2/c8-7(11)6(10)5-2-1-3-9-4-5/h5-6,9-10H,1-4H2,(H2,8,11) |
InChI Key |
ACPSJDJASCICFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C(C(=O)N)O |
Origin of Product |
United States |
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